N'-(Desmethyl)azithromycin

Übersicht

Beschreibung

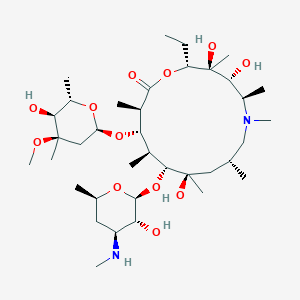

“N’-(Desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “Azithromycin EP Impurity I” and is used as a potential anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent .

Synthesis Analysis

The synthesis of “N’-(Desmethyl)azithromycin” involves using erythromycin A (E) oxime as a starting material. The process includes Beckmann rearrangement, potassium borohydride reduction, and hydrolysis to obtain the demethyl azithromycin .

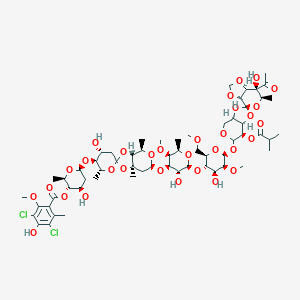

Molecular Structure Analysis

The molecular formula of “N’-(Desmethyl)azithromycin” is C37H70N2O12 . It has a molecular weight of 734.96 .

Chemical Reactions Analysis

A gas chromatographic–mass spectrometric (GC–MS) method is described for the determination of azithromycin monohydrate residue in biological fluids . This method allows detection of residual azithromycin (AZM) in biological fluids by using single-ion monitoring (SIM) .

Physical And Chemical Properties Analysis

“N’-(Desmethyl)azithromycin” is a white solid . It has a molecular weight of 734.96 and a molecular formula of C37H70N2O12 .

Wissenschaftliche Forschungsanwendungen

Metabolite Identification in Animal Tissues

Azithromycin and its metabolites, including N'-(Desmethyl)azithromycin, have been studied for their distribution and metabolism in animal tissues. A study on ball pythons (Python regius) detailed the metabolism of azithromycin and identified fifteen metabolites in plasma, bile, or tissues, including unique metabolites such as 3'-N-nitroso,9a-N-desmethyl-azithromycin specific to this species. This research contributes to the understanding of azithromycin's metabolic pathways and its environmental persistence and effects (Hunter et al., 2003).

Biodegradation and Environmental Impact

Azithromycin, including its derivatives like N'-(Desmethyl)azithromycin, undergoes degradation in various environmental conditions, leading to the formation of degradation products such as N-oxide, N-desmethyl, and N-didesmethyl forms. Studies investigating these processes under controlled conditions and in natural sources like secondary effluent have highlighted the importance of understanding the environmental impact and degradation kinetics of macrolide antibiotics (Gozlan et al., 2016). Another study delved into the adsorption of azithromycin onto different soils, revealing that soils with higher pH values exhibit higher adsorption rates, thereby minimizing environmental risks associated with this contaminant (Cela-Dablanca et al., 2022).

Antibacterial and Antiviral Applications

Antibacterial Activity and Mechanisms

Azithromycin and its derivatives, such as N'-(Desmethyl)azithromycin, have potent antibacterial effects. Their mechanisms involve inhibiting bacterial protein synthesis, quorum-sensing, and reducing biofilm formation. They effectively accumulate in cells, especially phagocytes, and are delivered in high concentrations to infection sites, as indicated by rapid plasma clearance and extensive tissue distribution. This macrolide is indicated for various bacterial infections and has shown immunomodulatory effects in chronic inflammatory disorders, including cystic fibrosis and non-cystic fibrosis bronchiectasis (Parnham et al., 2014).

Antiviral Properties and Clinical Applications

In addition to antibacterial properties, azithromycin exhibits antiviral effects against a range of viruses, including rhinovirus, influenza A, Zika virus, Ebola, enteroviruses, and coronaviruses. This is partly due to its ability to enhance the expression of antiviral pattern recognition receptors and induction of antiviral type I and III interferon responses. Its role in the treatment of severe coronavirus-19 disease (COVID-19) has been highlighted, especially given its anti-inflammatory properties and suppression of various cytokines involved in the over-exuberant innate inflammatory response characteristic of severe COVID-19 (Oliver & Hinks, 2020).

Wirkmechanismus

Target of Action

N’-(Desmethyl)azithromycin, like its parent compound azithromycin, primarily targets bacterial ribosomal proteins . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery . Additionally, it has been found to bind to keratin-18 (KRT18) and α/β-tubulin , disrupting intracellular KRT18 dynamics .

Mode of Action

By binding to the 23S rRNA of the bacterial 50S ribosomal subunit, N’-(Desmethyl)azithromycin inhibits bacterial protein synthesis . This interaction disrupts the translation process, preventing the bacteria from producing essential proteins, thereby inhibiting their growth . When it binds to KRT18 and α/β-tubulin, it disrupts intracellular KRT18 dynamics and suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux .

Biochemical Pathways

The action of N’-(Desmethyl)azithromycin affects several biochemical pathways. It inhibits the protein synthesis pathway in bacteria, leading to their death . It also impacts the autophagy pathway in cancer cells by inhibiting autophagy, a process that plays a crucial role in tumor cell growth and survival .

Pharmacokinetics

The oral bioavailability of azithromycin, based on serum levels, is 37% after a 500 mg oral dose in healthy volunteers, with a peak serum concentration of 0.4 mcg/mL at approximately 2 h after dosing . The serum elimination half-life is approximately 69 h . After oral dosing, the concentrations of azithromycin in a variety of tissues exceed the concentration in serum .

Result of Action

The inhibition of protein synthesis in bacteria by N’-(Desmethyl)azithromycin leads to bacterial death, making it an effective therapeutic agent for treating various infections . In cancer cells, the inhibition of autophagy can suppress tumor growth .

Action Environment

The action of N’-(Desmethyl)azithromycin can be influenced by environmental factors such as food intake. For instance, azithromycin capsules are known to exhibit a negative food effect, manifest as a decrease in azithromycin bioavailability in the fed state . This suggests that the absorption and effectiveness of N’-(Desmethyl)azithromycin could potentially be influenced by the patient’s diet or the timing of medication relative to meals .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUKBLYECHAGN-HOQMJRDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169356 | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(Desmethyl)azithromycin | |

CAS RN |

172617-84-4 | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(DESMETHYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

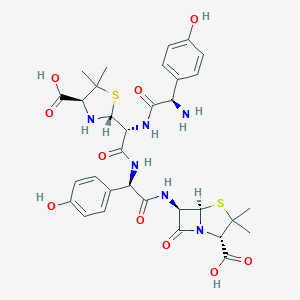

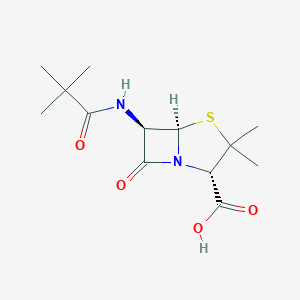

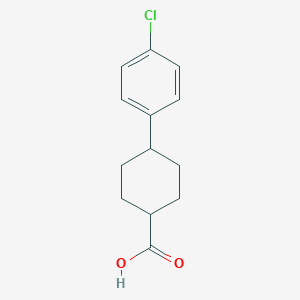

Feasible Synthetic Routes

Q & A

Q1: What is the environmental concern regarding azithromycin and its metabolites like N'-(desmethyl)azithromycin from pharmaceutical waste?

A1: Pharmaceutical effluents containing azithromycin and its metabolites, including N'-(desmethyl)azithromycin, pose a significant ecological risk. [] These compounds are often found in high concentrations in wastewater from pharmaceutical manufacturing. [] Studies have shown that these effluents exhibit high toxicity to various freshwater organisms, including algae, daphnia, and zebrafish embryos. [] Moreover, the presence of azithromycin can contribute to the dissemination of antibiotic resistance genes in the environment. [] This is concerning because resistant bacteria in the environment can transfer resistance genes to human pathogens, making infections harder to treat.

Q2: How is N'-(desmethyl)azithromycin metabolized in different species?

A2: Research on ball pythons (Python regius) shows that N'-(desmethyl)azithromycin is one of the several metabolites identified after azithromycin administration. [] Interestingly, the study identified this metabolite in the skin of the pythons, alongside descladinose-azithromycin and 3'-N-desmethyl,9a-N-desmethyl-azithromycin. [] This highlights the diverse metabolic pathways of azithromycin across different species, leading to varying metabolite profiles in different tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)